UDP-alpha-D-galactofuranose(2-) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. It is particularly significant in the context of bacterial and parasitic cell walls, where it serves as a precursor for D-galactofuranose residues. The compound is characterized by its alpha-configuration at the anomeric center of the galactofuranose moiety, which distinguishes it from its beta counterpart.
UDP-alpha-D-galactofuranose(2-) can be derived from D-galactose, which exists in both pyranose and furanose forms. The furanose form is less stable but essential for certain biological functions. This compound is classified under nucleotide sugars, which are vital for glycosylation processes in various organisms, including bacteria and higher eukaryotes.
The synthesis of UDP-alpha-D-galactofuranose has been achieved through both chemical and enzymatic methods. The chemical synthesis typically involves the coupling of D-galactofuranose 1-phosphate with an activated form of uridine monophosphate. Two notable approaches include:
Technical details indicate that chemical synthesis often faces challenges related to yield due to the lability of the furanose structure, which can lead to decomposition reactions during synthesis .
UDP-alpha-D-galactofuranose(2-) has a molecular formula of C15H22N2O17P2 and features a nucleotide sugar structure that includes:
The compound's structural characteristics include:
UDP-alpha-D-galactofuranose participates in various biochemical reactions, primarily serving as a donor for D-galactofuranosyl residues in glycosylation processes. Key reactions include:
Technical details highlight that these reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for UDP-alpha-D-galactofuranose involves its role as a substrate in glycosyltransferase reactions. In these processes:
Data suggests that this mechanism is critical for the biosynthesis of complex carbohydrates found in bacterial cell walls, contributing to their structural integrity and pathogenicity .
UDP-alpha-D-galactofuranose is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that maintaining optimal conditions is crucial for preserving its integrity during experimental procedures .
UDP-alpha-D-galactofuranose has several significant applications in scientific research and biotechnology:
These applications underscore its importance in understanding biological processes and developing therapeutic strategies against infectious diseases .
UDP-α-D-galactofuranose(2−) (UDP-Galf(2−)) is an anionic nucleotide sugar derivative characterized by the distinctive five-membered furanose ring of its galactose moiety and its doubly negative charge due to ionization of the diphosphate group at physiological pH. With the molecular formula C₁₅H₂₂N₂O₁₇P₂²⁻ and a molecular weight of 564.29 g/mol, it serves as the primary biological donor of galactofuranose (Galf) residues in prokaryotes and eukaryotes [1] [7]. This molecule is notably absent in humans, making its biosynthetic pathway an attractive target for antimicrobial drug development [6].
Table 1: Key Enzymes in UDP-Galf(2−) Metabolism
Enzyme | Gene/Abbreviation | Function | Organisms |
---|---|---|---|
UDP-galactopyranose mutase | Glf (bacteria) UGM1 (fungi) | Converts UDP-Galp to UDP-Galf | Bacteria, Fungi, Protozoa |
β-(1→5)-galactofuranosyltransferase | GfsA | Transfers Galf to acceptor (e.g., β-Galf-(1→5)-β-Galf) | Aspergillus fumigatus, other fungi |
Bifunctional galactofuranosyltransferase | GlfT2 | Catalyzes alternating β-(1→5) and β-(1→6) linkages | Mycobacterium tuberculosis |
UDP-sugar pyrophosphorylase | AtUSP (Arabidopsis) | Synthesizes nucleotide-sugars from monosaccharide-1-P and UTP (broad specificity) | Plants (used in chemoenzymatic synthesis) |
UDP-galactopyranose mutase (UGM) catalyzes the reversible isomerization of UDP-α-D-galactopyranose (UDP-Galp) to UDP-α-D-galactofuranose (UDP-Galf) through a ring contraction process. This reaction is absolutely dependent on the reduced form of the flavin adenine dinucleotide (FADH⁻) cofactor. The mechanism involves cleavage of the anomeric C1–O bond of UDP-Galp, generating an enzyme-stabilized oxocarbenium ion or galactosyl-flavin adduct intermediate. Subsequent ring contraction from pyranose (6-membered) to furanose (5-membered) occurs, followed by recombination with the UDP moiety to yield UDP-Galf [5] [6]. Positional isotope exchange experiments confirm the transient breakage of the anomeric C–O bond [6]. Structural analyses reveal that substrate binding induces conformational changes in UGM, positioning the galactose ring near FADH⁻ for electron transfer essential for catalysis [6].
Phosphonate analogs like UDP-CH₂-Galp (the non-hydrolyzable phosphono analog of UDP-Galp) have been synthesized chemoenzymatically using engineered pyrophosphorylases (e.g., AtUSP from Arabidopsis thaliana) to couple the phosphonogalactose-1-P analog with UTP. This analog acts as a moderate competitive inhibitor of UGM (Kᵢ in the micromolar range), binding similarly to the natural substrate but unable to undergo ring contraction due to its non-cleavable C–C glycosidic "bond". X-ray crystallography of UGM bound to UDP-CH₂-Galp provides direct evidence for the active site architecture and supports the proposed mechanism involving anomeric bond cleavage [6].
Table 2: Kinetic Parameters for UGM Inhibition
Inhibitor/Probe | Synthesis Method | Inhibition Constant (Kᵢ) | Mechanistic Insight Provided |
---|---|---|---|
UDP-CH₂-Galp (Phosphono analog) | Chemoenzymatic (AtUSP enzyme) | ~15-50 µM (bacterial UGMs) | Confirms anomeric C-O bond cleavage essential; binds UDP moiety identically |
2-F-UDP-Galp | Chemical synthesis | Substrate (Kₘ ~0.5 mM) | Fluorine at C2 destabilizes transition state, slowing isomerization |
5-F-Galf derivatives | Enzymatic transfer | N/A (Product analogs) | Potential chain terminators in galactan polymerization |
UGM occupies a central position in Galf metabolism across diverse pathogens:
The crystal structure of GfsA from A. fumigatus, solved in complex with Mn²⁺, UDP (a product of donor hydrolysis), and Galf (acceptor analog), reveals a dimeric enzyme. Each monomer possesses two domains:
Table 3: Comparison of Key Galactofuranosyltransferases
Feature | GfsA (A. fumigatus) | GlfT2 (M. tuberculosis) |
---|---|---|
Organism Type | Fungus (Eukaryote) | Bacterium (Prokaryote) |
Quaternary Structure | Dimer | Tetramer |
Linkage Specificity | Strict β-(1→5) | Alternating β-(1→5) and β-(1→6) |
Catalytic Mechanism | Inverting (predicted) | Retaining (confirmed) |
Processivity | Likely non-processive (single transfer) | Highly processive (adds 30-35 Galf units per cycle) |
Membrane Association | Golgi membrane (via N-terminal TM) | Cytoplasmic |
Tight regulation of UDP-Galf(2−) pools is critical for pathogen viability and adaptation:
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